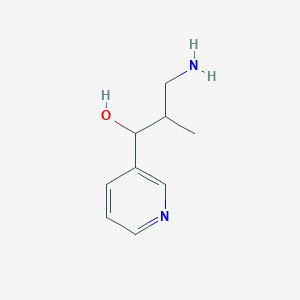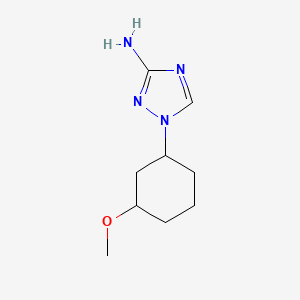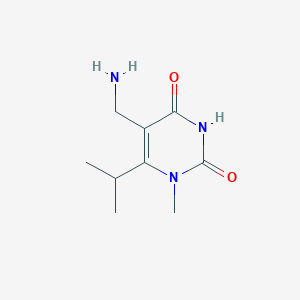
5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with carbonyl compounds under controlled conditions. The reaction may involve catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and high yield. The process often involves the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but different structural arrangement.
Thiophene derivatives: Compounds with a five-membered ring structure that exhibit different chemical properties and applications.
Uniqueness
5-(Aminomethyl)-1-methyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its tetrahydropyrimidine ring, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-methyl-6-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)7-6(4-10)8(13)11-9(14)12(7)3/h5H,4,10H2,1-3H3,(H,11,13,14) |
Clave InChI |
SRJFSMALIHWFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=O)NC(=O)N1C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


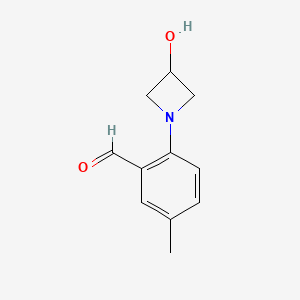
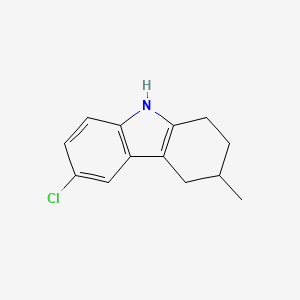
![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
